7,7-difluoro-decahydroisoquinoline hydrochloride
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Overview
Description
7,7-Difluoro-decahydroisoquinoline hydrochloride is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated isoquinolines, including 7,7-difluoro-decahydroisoquinoline hydrochloride, can be achieved through several methodologies:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring using fluorinating agents.
Cyclization of Precursor Compounds: This method involves the cyclization of precursors bearing pre-fluorinated benzene rings to form the isoquinoline structure.
Simultaneous Installation:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-decahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: For direct fluorination.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
7,7-Difluoro-decahydroisoquinoline hydrochloride has several scientific research applications:
Pharmaceuticals: The compound’s unique biological activities make it a valuable candidate for drug development, particularly in targeting specific receptors and enzymes.
Materials Science: The compound’s fluorinated structure imparts unique physical properties, making it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a tool in biological research to study the effects of fluorinated isoquinolines on various biological systems.
Mechanism of Action
The mechanism of action of 7,7-difluoro-decahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,7-difluoro-decahydroisoquinoline hydrochloride include other fluorinated isoquinolines, such as:
- 5-Fluoro-isoquinoline
- 6-Fluoro-isoquinoline
- 7-Fluoro-isoquinoline
Uniqueness
The uniqueness of this compound lies in its specific fluorination pattern and the resulting biological and physical properties. The presence of two fluorine atoms at the 7,7-positions can significantly alter the compound’s reactivity and interactions compared to other fluorinated isoquinolines .
Properties
CAS No. |
2694734-63-7 |
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Molecular Formula |
C9H16ClF2N |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-7-2-4-12-6-8(7)5-9;/h7-8,12H,1-6H2;1H |
InChI Key |
KNQAYNNPJJLHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2C1CCNC2)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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